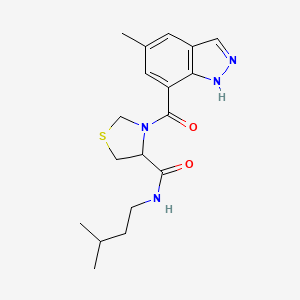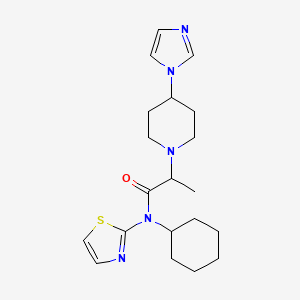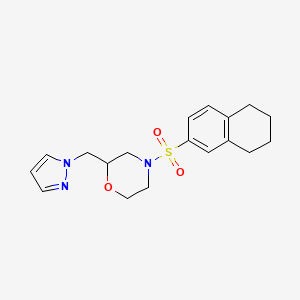![molecular formula C14H20N6O4S B6752486 1,3-dimethyl-5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)sulfonyl]pyrimidine-2,4-dione](/img/structure/B6752486.png)
1,3-dimethyl-5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)sulfonyl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)sulfonyl]pyrimidine-2,4-dione is a complex organic compound featuring a pyrimidine-2,4-dione core substituted with a triazolopyrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)sulfonyl]pyrimidine-2,4-dione typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting from a suitable pyrimidine precursor, such as uracil, methylation at the 1 and 3 positions can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Triazolopyrazine Moiety: The triazolopyrazine ring can be synthesized separately through a series of cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Sulfonylation: The final step involves the sulfonylation of the pyrimidine core with the triazolopyrazine moiety. This can be achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)sulfonyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it could act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathway Involvement: Affecting metabolic or signaling pathways by interacting with key proteins or nucleic acids.
類似化合物との比較
Similar Compounds
1,3-Dimethyluracil: Lacks the triazolopyrazine moiety, making it less complex and potentially less biologically active.
Sulfonylpyrimidines: Similar core structure but different substituents, leading to varied biological activities.
Uniqueness
1,3-Dimethyl-5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)sulfonyl]pyrimidine-2,4-dione is unique due to its combination of a pyrimidine core with a triazolopyrazine moiety, which may confer specific biological properties not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
特性
IUPAC Name |
1,3-dimethyl-5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)sulfonyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4S/c1-9(2)12-16-15-11-8-19(5-6-20(11)12)25(23,24)10-7-17(3)14(22)18(4)13(10)21/h7,9H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSORZZQXGRTNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCN(C2)S(=O)(=O)C3=CN(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B6752410.png)
![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B6752414.png)
![1-Morpholin-4-yl-4-[3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]butane-1,4-dione](/img/structure/B6752422.png)
![3-[2-(1,3-Thiazol-2-yl)morpholine-4-carbonyl]-6-(trifluoromethyl)piperidin-2-one](/img/structure/B6752430.png)
![2-(4-methylpyrazol-1-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide](/img/structure/B6752437.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B6752452.png)

![1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one](/img/structure/B6752471.png)

![3-cyclopropyl-N-pyridin-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B6752482.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B6752505.png)
![[4-(2,6-dimethylmorpholin-4-yl)sulfonylpiperazin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B6752507.png)

